molecular formula C19H28O4 B13450113 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate

Cat. No.: B13450113
M. Wt: 320.4 g/mol
InChI Key: UXQQIDYZHHEZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate" is a benzeneacetate ester derivative characterized by two key structural features:

  • A dioxolane ring (2,2-dimethyl-1,3-dioxolan-4-yl) attached via a methyl group, which may act as a protective group to enhance stability or modulate solubility.
  • A 4-(2-methylpropyl)phenyl substituent (isobutyl group) at the alpha position of the benzeneacetate core.

The dioxolane moiety is notable for its polarity, which could influence bioavailability compared to non-polar analogs .

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C19H28O4/c1-13(2)10-15-6-8-16(9-7-15)14(3)18(20)21-11-17-12-22-19(4,5)23-17/h6-9,13-14,17H,10-12H2,1-5H3

InChI Key

UXQQIDYZHHEZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2COC(O2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves several steps. One common method includes the reaction of alpha-Methyl-4-(2-methylpropyl)benzeneacetate with 2,2-Dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate undergoes various chemical reactions, including:

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their properties:

Compound Name (CAS RN if available) Substituents/Modifications Molecular Weight (g/mol) Potential Applications Key Differences from Target Compound
Target Compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl, 4-(2-methylpropyl) Calculated ~380–400 Inferred: Bioactive agent Reference compound for comparison.
2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy... (302543-78-8) Methoxy, nitrooxybutoxy propenyl chain 499.55 Unknown Nitrooxy group increases reactivity; larger MW.
Bromopropylate 4-Bromo, 4-bromophenyl ~428 (estimated) Acaricide/Pesticide Halogenated phenyl groups enhance pesticidal activity.
Chloropropylate 4-Chloro, 4-chlorophenyl ~341 (estimated) Pesticide Smaller MW; chlorine substituents.

Key Comparative Insights

Dioxolane vs. Methoxy/Nitrooxy Groups
  • The target compound’s dioxolane ring likely improves hydrolytic stability compared to the nitrooxy group in CAS 302543-78-8, which is prone to decomposition under physiological conditions .
  • The methoxy group in CAS 302543-78-8 may enhance electron-donating effects, altering reactivity in synthesis or biological systems.
Isobutyl vs. Halogen Substituents
  • The 4-(2-methylpropyl) group in the target compound is bulkier and more lipophilic than the halogenated phenyl groups in bromopropylate/chloropropylate. This could reduce bioactivity as a pesticide but improve membrane permeability in drug-like molecules .
  • Halogen atoms (Br, Cl) in bromopropylate/chloropropylate confer electrophilic properties , critical for pesticidal activity via enzyme inhibition .

Physicochemical and Bioactivity Trends

  • Bioactivity : Halogenated analogs () show pesticidal activity, while dioxolane-containing compounds (e.g., certain prodrugs) may exhibit enhanced metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.